4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)butanamide
Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)butanamide is a heterocyclic compound containing an oxadiazole ring. Compounds with oxadiazole rings are known for their diverse biological activities and are widely studied in medicinal chemistry .
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c1-21-10-9-17-13(20)3-2-4-14-18-15(19-22-14)11-5-7-12(16)8-6-11/h5-8H,2-4,9-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZNDDDPKMDUOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying interactions with various biological targets.
Medicine: Due to its potential therapeutic properties, it is studied for its effects on different diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)butanamide involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives such as 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole and N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]carboxamides These compounds share the oxadiazole ring structure but differ in their substituents, leading to variations in their biological activities and applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
